4-Hydroxy-3,5-diisopropylbenzoic Acid

Lipophilicity ADME Chromatography

This sterically encumbered acid is the penultimate Propofol intermediate. Its diisopropyl ortho-substitution is essential for regioselective decarboxylation and suppressing dimer/ether impurities【Local Evidence】. TraceCERT® CRM (PHR9049) provides ISO 17034 metrological traceability[reference:0]. For non-pharmacopoeial use, source ≥98% purified material.

Molecular Formula C13H18O3
Molecular Weight 222.28 g/mol
CAS No. 13423-73-9
Cat. No. B134436
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Hydroxy-3,5-diisopropylbenzoic Acid
CAS13423-73-9
Synonyms4-Hydroxy-3,5-bis(1-methylethyl)benzoic Acid;  4-Hydroxy-3,5-diisopropylbenzoic Acid; 
Molecular FormulaC13H18O3
Molecular Weight222.28 g/mol
Structural Identifiers
SMILESCC(C)C1=CC(=CC(=C1O)C(C)C)C(=O)O
InChIInChI=1S/C13H18O3/c1-7(2)10-5-9(13(15)16)6-11(8(3)4)12(10)14/h5-8,14H,1-4H3,(H,15,16)
InChIKeyWYAZPCLFZZTVSP-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes25 mg / 100 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





4-Hydroxy-3,5-diisopropylbenzoic Acid (CAS 13423-73-9): Core Physicochemical & Regulatory Baseline for Procurement


4-Hydroxy-3,5-diisopropylbenzoic acid (CAS 13423-73-9), also known as Propofol EP Impurity N, is a sterically encumbered hydroxybenzoic acid derivative characterized by two isopropyl substituents ortho to the phenolic hydroxyl group [1]. Its computed partition coefficient (XLogP3) of 3.3 indicates significantly higher lipophilicity compared to the unsubstituted parent 4-hydroxybenzoic acid (XLogP 1.6), which fundamentally alters its behavior in both synthetic and analytical workflows [1][2]. The compound serves as the penultimate intermediate in the commercial synthesis of the intravenous anesthetic Propofol (2,6-diisopropylphenol), and is also designated as a certified pharmaceutical secondary standard under TraceCERT® [1].

Why 4-Hydroxy-3,5-diisopropylbenzoic Acid Cannot Be Trivially Replaced by Unsubstituted or Less-Hindered Hydroxybenzoic Acid Analogs


Substitution at the 3- and 5-positions with isopropyl groups is not a passive structural modification; it introduces steric bulk that directly impacts reactivity, solubility, and intermolecular interactions. Unlike 4-hydroxybenzoic acid or 3,5-dimethyl analogs, the diisopropyl substitution pattern enables unique coordination chemistry as a supramolecular synthon [1] and is essential for the regioselective decarboxylation pathway to Propofol that avoids deleterious ether and dimer impurities [2]. Furthermore, its elevated logP (3.3) compared to the parent acid (1.6) translates to a 50-fold theoretical increase in octanol-water partition, which materially affects chromatographic retention and extraction efficiency in analytical method development [3][4]. Generic substitution with less lipophilic or less sterically demanding analogs will fail to replicate these process-specific and analytical performance characteristics.

Quantitative Differentiation Guide: 4-Hydroxy-3,5-diisopropylbenzoic Acid vs. Key Comparators


Lipophilicity (LogP) as a Predictor of Membrane Permeability and Chromatographic Retention Relative to 4-Hydroxybenzoic Acid and 3,5-Dimethyl Analog

The computed XLogP3 value for 4-hydroxy-3,5-diisopropylbenzoic acid is 3.3, compared to 1.6 for 4-hydroxybenzoic acid and 0.9 for 4-hydroxy-3,5-dimethylbenzoic acid [1][2][3]. This represents a 1.7 log unit increase over the parent compound, corresponding to a 50-fold greater theoretical octanol-water partition coefficient.

Lipophilicity ADME Chromatography Medicinal Chemistry

Process-Specific Impurity Control: Dimer-Free Intermediate Essential for High-Purity Propofol Manufacture

Patent EP 2516369 B1 explicitly claims a process yielding 4-hydroxy-3,5-diisopropylbenzoic acid (Formula III) that is free of dimer impurity (4,4'-oxydibenzoic acid, Formula IV), ether impurity (3,5-di(propan-2-yl)-4-(propan-2-yloxy)benzoic acid, Formula V), and monoalkylated impurity (4-hydroxy-3-(propan-2-yl)benzoic acid, Formula VI) [1]. Purification prior to decarboxylation inhibits impurity propagation into the final Propofol API, which is a critical quality attribute not achievable with the unsubstituted 4-hydroxybenzoic acid starting material alone [1].

Process Chemistry Pharmaceutical Impurities GMP Synthesis Decarboxylation

Steric Bulk Enables Unique Supramolecular Synthon Behavior Not Observed with Less Hindered Analogs

The sterically encumbered nature of 4-hydroxy-3,5-diisopropylbenzoic acid (H₂diphba) permits the isolation of eight structurally distinct Zn(II) complexes, including rare symmetrically bridged triple-blade molecular tricarboxylate paddle-wheels [1]. In contrast, the less hindered 4-hydroxybenzoic acid and 4-hydroxy-3,5-dimethylbenzoic acid are not reported to form such discrete multinuclear architectures, underscoring the specific role of the diisopropyl substitution in directing supramolecular assembly [1].

Coordination Chemistry Crystal Engineering Metal-Organic Frameworks Supramolecular Chemistry

Certified Reference Material (TraceCERT®) Status for Pharmacopoeial Impurity Testing: Analytical Reliability vs. Generic Reagent Grade

4-Hydroxy-3,5-diisopropylbenzoic acid is available as a certified reference material (CRM) under the TraceCERT® program (Sigma-Aldrich PHR9049), manufactured in accordance with ISO/IEC 17025 and ISO 17034, with certified content by quantitative NMR including uncertainty . This CRM is traceable to primary material from an NMI (e.g., NIST or NMIJ) . In contrast, the generic reagent-grade material from many suppliers carries only a minimum purity specification of 95% without certified uncertainty or NMI traceability .

Analytical Chemistry Quality Control Reference Standards Pharmaceutical Analysis

Predicted Acidity (pKa) Comparison: Moderately Stronger Acid than 4-Hydroxybenzoic Acid Due to Steric and Electronic Effects

The predicted pKa of 4-hydroxy-3,5-diisopropylbenzoic acid is 4.65±0.10, whereas the experimentally determined pKa of 4-hydroxybenzoic acid is 4.54 (carboxylic acid) [1]. The slight increase in pKa (decreased acidity) relative to the parent compound is consistent with the electron-donating inductive effect of the isopropyl groups, but the magnitude of change is modest compared to the dramatic lipophilicity shift.

Physicochemical Properties Acid-Base Chemistry Ionization Formulation

Low Aqueous Solubility (0.22 g/L) Enables Selective Precipitation and Extraction in Workup Procedures

The computed aqueous solubility of 4-hydroxy-3,5-diisopropylbenzoic acid is 0.22 g/L at 25°C, classifying it as 'very slightly soluble' . In comparison, 4-hydroxybenzoic acid has a reported aqueous solubility of approximately 5 g/L at 25°C, making it roughly 23-fold more soluble [1]. This pronounced solubility difference is a direct consequence of the hydrophobic isopropyl substituents.

Solubility Process Chemistry Workup Crystallization

Optimal Deployment Scenarios for 4-Hydroxy-3,5-diisopropylbenzoic Acid Based on Quantitative Differentiation Evidence


Pharmaceutical Quality Control: Calibration and System Suitability for Propofol Impurity N Analysis

Utilize the TraceCERT® certified reference material (PHR9049) for HPLC/GC method development, daily calibration, and routine quality control testing of Propofol API. The certified content by quantitative NMR with stated uncertainty and ISO 17034 accreditation provides the metrological traceability required for regulatory submissions . This CRM is specifically designated as Propofol Impurity N (PhEur) and Propofol Impurity N (USP), making it the unambiguous choice for pharmacopoeial compliance .

GMP Propofol Intermediate Procurement: Ensuring Impurity Control in Commercial Synthesis

Source 4-hydroxy-3,5-diisopropylbenzoic acid that has been purified to eliminate dimer (4,4'-oxydibenzoic acid), ether, and monoalkylated impurities. The EP 2516369 B1 patent establishes that purification at this intermediate stage is essential to prevent impurity carryover to the final Propofol product [1]. Procurement specifications should mandate freedom from these specified impurities, which generic 4-hydroxybenzoic acid or unpurified alkylation products cannot guarantee [1].

Coordination Chemistry and Crystal Engineering: Ligand for Sterically Demanding Metal-Organic Architectures

Employ 4-hydroxy-3,5-diisopropylbenzoic acid (H₂diphba) as a sterically encumbered ligand for the synthesis of Zn(II) complexes featuring rare triple-blade paddle-wheel motifs. The compound's diisopropyl substitution pattern is a prerequisite for the observed supramolecular assembly into discrete tricarboxylate paddle-wheels and 1D coordination polymers; less hindered analogs do not yield these structural types [2]. This ligand is particularly suited for researchers investigating photoluminescent metal-organic materials and supramolecular synthon design [2].

Medicinal Chemistry: Lipophilic Isostere for Hydroxybenzoic Acid Scaffolds

Incorporate 4-hydroxy-3,5-diisopropylbenzoic acid as a lipophilic isostere of 4-hydroxybenzoic acid when increased membrane permeability or altered chromatographic retention is desired. The XLogP3 of 3.3 (versus 1.6 for the parent acid) provides a 50-fold theoretical increase in octanol-water partitioning, while the pKa remains within 0.11 units of the parent compound, preserving carboxylate hydrogen-bonding capacity [3][4]. This combination of retained ionization and enhanced lipophilicity is valuable for lead optimization campaigns targeting intracellular or CNS-penetrant molecules.

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